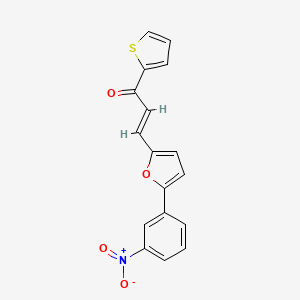
(E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as NITD-916, is a chemical compound that has been extensively researched for its potential as a therapeutic agent. NITD-916 belongs to the class of compounds known as diarylheptanoids, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is important for DNA replication and cell division. In inflammation research, this compound has been shown to inhibit the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2 pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress and improve cognitive function.
实验室实验的优点和局限性
The advantages of using (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one in lab experiments include its potent biological activity and its ability to target multiple pathways. However, the limitations of using this compound include its low solubility in water, which may affect its bioavailability, and its potential toxicity at high doses.
未来方向
There are several future directions for the research of (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one. One direction is to investigate its potential as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential toxicity in vivo.
合成方法
The synthesis of (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves the reaction of 3-nitrobenzaldehyde with furfural in the presence of acetic acid and ammonium acetate to form 5-(3-nitrophenyl)furan-2-carboxaldehyde. This intermediate is then reacted with 2-acetylthiophene in the presence of potassium carbonate and acetic acid to yield this compound.
科学研究应用
(E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has also shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4S/c19-15(17-5-2-10-23-17)8-6-14-7-9-16(22-14)12-3-1-4-13(11-12)18(20)21/h1-11H/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQNUODVJAODDT-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



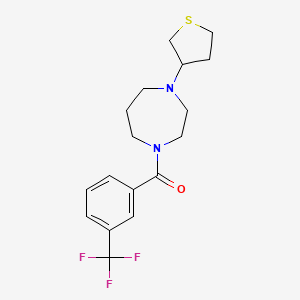
![2-Fluoro-4-[(4-fluorosulfonyloxyphenyl)methylamino]-1-methoxybenzene](/img/structure/B2900873.png)
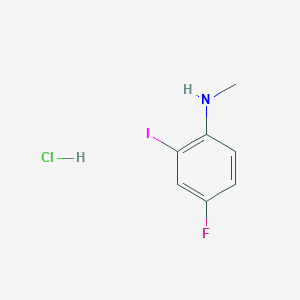

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2900877.png)
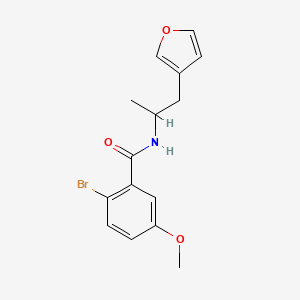
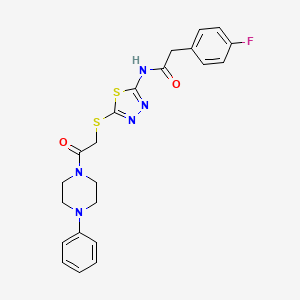
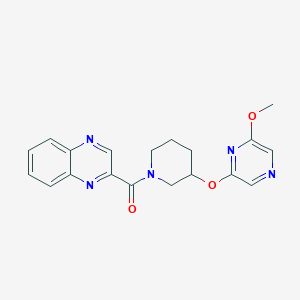


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone](/img/structure/B2900891.png)
